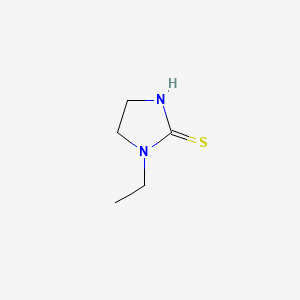![molecular formula C10H16N2O2 B6160160 (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 22155-58-4](/img/new.no-structure.jpg)
(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a diamine, with a diketone under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the octahydropyrrolo[1,2-a]pyrazine-1,4-dione ring system. This can be achieved through intramolecular condensation reactions, followed by purification using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification methods such as crystallization and high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the pyrazine ring.
科学研究应用
Chemistry
In chemistry, (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being evaluated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to its observed biological effects. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- (3S,8aR)-3-(methyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (3S,8aR)-3-(ethyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (3S,8aR)-3-(butyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
Uniqueness
(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern and stereochemistry. The presence of the propan-2-yl group at the 3-position and the specific stereochemical configuration contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
22155-58-4 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



